Cas no 338794-16-4 (7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one)

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
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- HMS2851B09
- 7-chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4-one
- 7-chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4(3H)-one
- 7-chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one
- 6H-386S
- 7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 338794-16-4
- MLS001166285
- SMR000549671
- AKOS005097491
- Oprea1_513285
- CHEMBL1523945
- 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-
- G76978
- 7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one
-
- インチ: 1S/C15H12ClN3O/c1-9-3-6-14(17-8-9)19-10(2)18-13-7-11(16)4-5-12(13)15(19)20/h3-8H,1-2H3
- InChIKey: MPQAVRHKIFPQKP-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N=C(C)N(C1C=CC(C)=CN=1)C2=O
計算された属性
- 精确分子量: 285.0668897g/mol
- 同位素质量: 285.0668897g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 425
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- XLogP3: 2.7
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 486.5±55.0 °C(Predicted)
- 酸度系数(pKa): 3.30±0.29(Predicted)
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664338-1mg |
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4(3H)-one |
338794-16-4 | 98% | 1mg |
¥5380.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664338-5mg |
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4(3H)-one |
338794-16-4 | 98% | 5mg |
¥14059.00 | 2024-05-18 |
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-oneに関する追加情報
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one, also known by its CAS number 338794-16-4, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and structural versatility. The molecule features a quinazolinone core with a chloro substituent at position 7, a methyl group at position 2, and a 5-methylpyridin-2-yl group attached at position 3. These substituents contribute to the compound's unique properties and reactivity.
The synthesis of 7-Chloro-2-methyl-substituted quinazolinones has been extensively studied due to their potential as kinase inhibitors and other therapeutic agents. Recent research has highlighted the importance of the pyridine moiety in enhancing the compound's bioavailability and selectivity. The methyl groups at positions 2 and 5 further modulate the electronic properties of the molecule, making it a promising candidate for drug development.
In terms of pharmacological activity, 7-Chloro-substituted quinazolinones have shown significant inhibitory effects on various kinases, including those involved in cancer cell proliferation and angiogenesis. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-proliferative activity against several human cancer cell lines, suggesting its potential as an anti-cancer agent.
The structural flexibility of 3-(5-methylpyridin-2-yl)-substituted quinazolinones allows for further functionalization and optimization. Researchers are currently exploring the effects of additional substituents on the pyridine ring to enhance the compound's efficacy and reduce off-target effects. These modifications could lead to the development of more selective and potent therapeutic agents.
In conclusion, 7-Chloro-2-methyl-3-(5-methylpyridin-yl)-dihydroquinazolinone represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With ongoing research into its synthesis, biological activity, and structural optimization, this compound holds promise for advancing drug discovery in oncology and other therapeutic areas.
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